molecular formula C20H24N2O4S B11591699 ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11591699
M. Wt: 388.5 g/mol
InChI Key: MBZYETMCSNYDQI-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction forms a highly functionalized heterocycle, which can then be further modified to introduce the propoxyphenyl and ethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study enzyme interactions and protein binding.

    Medicine: This compound has potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities

Biological Activity

Ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural features:

  • Molecular Formula : C22H28N2O5S
  • Molecular Weight : 432.53 g/mol
  • IUPAC Name : Ethyl (6R)-6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-2H,3H,4H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

The structure includes a pyrimidine core fused with a thiazine ring, which is known for its diverse pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine or thiazine derivatives. The process often includes condensation reactions followed by cyclization steps to form the final heterocyclic structure.

Antibacterial Activity

Recent studies have shown that compounds similar to ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from similar scaffolds have demonstrated MIC values against Escherichia coli and Staphylococcus aureus at concentrations around 256 µg/mL .

Anti-inflammatory and Analgesic Properties

The thiazine derivatives have been reported to possess anti-inflammatory and analgesic activities. A study indicated that related compounds could alleviate pain and inflammation effectively in animal models .

Study on Antimicrobial Efficacy

In a comparative study of various pyrimidine derivatives including ethyl 8-methyl-4-oxo compounds:

CompoundTarget BacteriaMIC (µg/mL)
Ethyl 8-methyl...E. coli256
Ethyl 8-methyl...S. aureus256

This table summarizes the antibacterial efficacy observed in laboratory settings.

Study on Anti-inflammatory Effects

A notable case study evaluated the anti-inflammatory effects of thiazine derivatives in a rat model of arthritis. The results indicated a significant reduction in inflammatory markers compared to control groups treated with standard NSAIDs.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C20H24N2O4S/c1-4-11-26-15-8-6-14(7-9-15)18-17(19(24)25-5-2)13(3)21-20-22(18)16(23)10-12-27-20/h6-9,18H,4-5,10-12H2,1-3H3

InChI Key

MBZYETMCSNYDQI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC

Origin of Product

United States

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